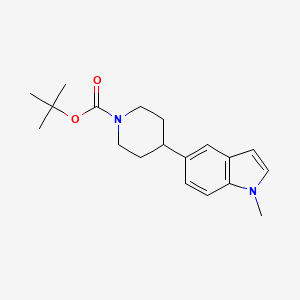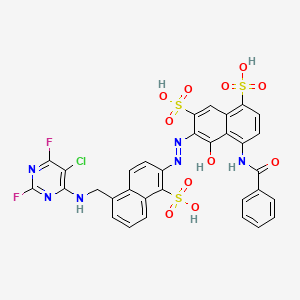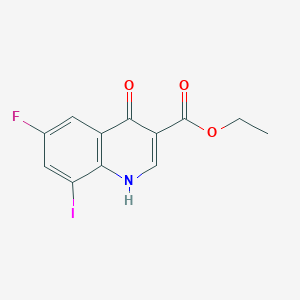![molecular formula C7H6BrN3O B12853372 6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B12853372.png)
6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridines This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one typically involves the following steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving a hydrazine derivative and an appropriate nitrile compound. For example, 5-methyl-1H-pyrazole-3-carboxylic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a brominated nitrile to form the triazole ring.
-
Bromination: : The bromination of the triazole ring is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
-
Cyclization to Form the Pyridine Ring: : The final step involves the cyclization of the triazole intermediate with an appropriate aldehyde or ketone to form the fused pyridine ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
-
Substitution Reactions: : The bromine atom in 6-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can undergo nucleophilic substitution reactions, where the bromine is replaced by various nucleophiles such as amines, thiols, or alkoxides.
-
Oxidation and Reduction: : The compound can undergo oxidation reactions to form various oxidized derivatives. Reduction reactions can also be performed to modify the triazole or pyridine rings.
-
Cycloaddition Reactions: : The triazole ring can participate in cycloaddition reactions, such as 1,3-dipolar cycloaddition, to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide
Propiedades
Fórmula molecular |
C7H6BrN3O |
|---|---|
Peso molecular |
228.05 g/mol |
Nombre IUPAC |
6-bromo-5-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C7H6BrN3O/c1-4-5(8)2-3-6-9-10-7(12)11(4)6/h2-3H,1H3,(H,10,12) |
Clave InChI |
FCBUUCKGGJDVLV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC2=NNC(=O)N12)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


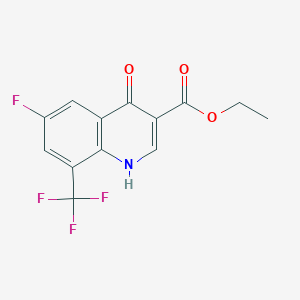
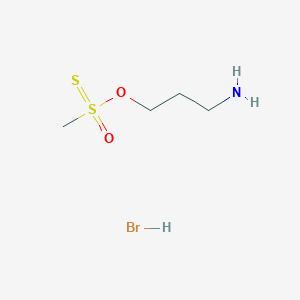
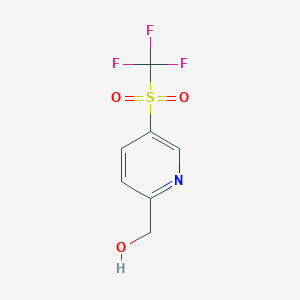

![2-amino-3-[[(2S)-2-amino-2-carboxyethyl]diselanyl]propanoic acid](/img/structure/B12853313.png)
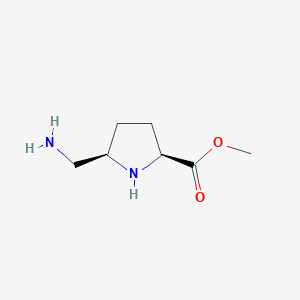

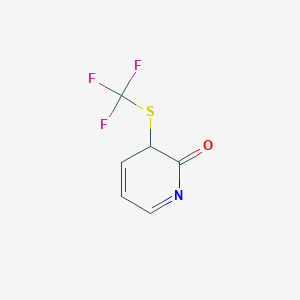
![4'-(Cyanomethyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12853336.png)
